
N-cyclohexyl-hexahydropyrimidine
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Description
N-cyclohexyl-hexahydropyrimidine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Q & A
Q. Basic Research FAQs
Q. What are the standard synthetic routes for N-cyclohexyl-hexahydropyrimidine, and how can purity be optimized?
this compound is typically synthesized via multi-step reactions involving cyclohexylamine and carbonyl precursors. A common method includes:
- Cyclocondensation : Reacting cyclohexylamine with aldehydes or ketones under acidic or basic conditions to form the hexahydropyrimidine ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while controlled temperatures (60–80°C) prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Analytical validation via 1H/13C NMR and HPLC-MS is critical .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopic analysis :
- Thermal stability : TGA/DSC under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures (typically >200°C) .
- Solubility : Test in DMSO, ethanol, and water; logP values (e.g., via shake-flask method) guide formulation studies .
Q. What pharmacological screening strategies are recommended for initial bioactivity assessment?
- In vitro assays :
- Dose-response curves : Fit data to Hill equation for EC50/IC50 determination. Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. Advanced Research FAQs
Q. How can contradictory bioactivity data between studies be resolved?
- Troubleshooting steps :
- Case example : Discrepancies in IC50 values for kinase inhibition may arise from differing ATP concentrations; standardize at 1 mM ATP .
Q. What computational methods aid in rational design of this compound derivatives?
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2). Prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR modeling : Train models on datasets with >50 analogs; descriptors include logP, molar refractivity, and H-bond donors .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability in aqueous/lipid bilayers .
Q. How can reaction scalability challenges be addressed without compromising yield?
- Process optimization :
- Data-driven approach : Use machine learning (e.g., LabMate.AI ) to predict optimal solvent/catalyst pairs from historical reaction datasets .
Q. What strategies validate target engagement in cellular models?
- Pull-down assays : Functionalize this compound with biotin tags; use streptavidin beads to isolate protein complexes for LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein melting curves after compound treatment to confirm stabilization .
- CRISPR knockouts : Compare bioactivity in wild-type vs. target gene KO cells to establish mechanism .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclohexyl-1,3-diazinane |
InChI |
InChI=1S/C10H20N2/c1-2-5-10(6-3-1)12-8-4-7-11-9-12/h10-11H,1-9H2 |
InChI Key |
ZIGRSHCUYSBWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCCNC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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